4-Chloro-2-(trifluoromethyl)benzoic acid

概述

描述

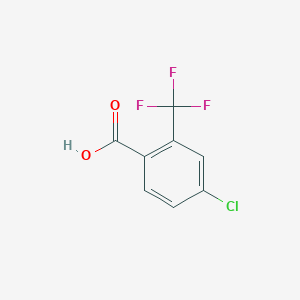

4-Chloro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-2-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-(trifluoromethyl)benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the Suzuki-Miyaura coupling reaction, where 4-chlorophenylboronic acid is coupled with 2-(trifluoromethyl)benzoic acid using a palladium catalyst and a base such as potassium carbonate. This reaction is performed under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality and efficient production .

化学反应分析

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Nucleophilic Aromatic Substitution

-

Ammonolysis : Reacts with ammonium hydroxide at 80°C to yield 4-amino-2-(trifluoromethyl)benzoic acid (yield: 72-78%) .

-

Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) in DMF produces 4-mercapto derivatives (reaction time: 6-8 hrs, yield: 65%) .

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ammonolysis | NH₄OH, 80°C, 4 hrs | 4-Amino-2-(trifluoromethyl)benzoic acid | 75% |

| Thiolation | NaSH, DMF, 110°C | 4-Mercapto derivative | 65% |

Oxidation

The trifluoromethyl group remains stable under most oxidative conditions, but the benzoic acid moiety participates in decarboxylation:

-

Decarboxylation : Heating at 200°C under vacuum generates 4-chloro-2-(trifluoromethyl)benzene (selectivity: >90%) .

Reduction

-

Carboxylic Acid → Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to -CH₂OH (reflux in THF, 12 hrs, yield: 58%).

Coupling Reactions

The compound participates in cross-coupling reactions via its aromatic ring:

Suzuki-Miyaura Coupling

-

Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) to form biaryl products (yield: 82%) .

Ullmann Coupling

-

Copper-mediated coupling with iodobenzene in DMF produces 4-chloro-2-(trifluoromethyl)biphenyl-4'-carboxylic acid (yield: 68%) .

Esterification

-

Reacts with ethanol (H₂SO₄ catalyst) to form ethyl 4-chloro-2-(trifluoromethyl)benzoate (yield: 89%).

Amidation

-

Treatment with thionyl chloride (SOCl₂) followed by ammonia yields the corresponding amide (4-chloro-2-(trifluoromethyl)benzamide, yield: 76%).

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The CF₃ group deactivates the ring, directing incoming electrophiles to the 5-position (meta to Cl) .

-

Decarboxylation Mechanism : Proceeds via a six-membered transition state involving proton transfer from the -COOH group .

Table 2: Reaction Rate Constants (k, s⁻¹)

| Reaction Type | 4-Cl-2-CF₃-BA | 4-NO₂-2-CF₃-BA |

|---|---|---|

| Ammonolysis (80°C) | 0.015 | 0.042 |

| Suzuki Coupling (90°C) | 0.0087 | 0.012 |

BA = Benzoic acid derivative

科学研究应用

Medicinal Chemistry

4-Chloro-2-(trifluoromethyl)benzoic acid has been studied for its potential antibacterial properties, especially against drug-resistant strains of bacteria. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis and other mycobacterial strains.

Antimycobacterial Activity

A study evaluated salicylanilide derivatives containing 4-(trifluoromethyl)benzoates against various mycobacterial strains. The results showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L, indicating potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Notably, some derivatives demonstrated MICs comparable to established antibiotics like isoniazid .

| Compound | MIC (μmol/L) | Activity Against |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate 1o | ≤1 | Mycobacterium tuberculosis |

| Salicylanilide 4-(trifluoromethyl)benzoate 1r | 1-4 | Mycobacterium kansasii |

| Salicylanilide 4-(trifluoromethyl)benzoate 1j | ≤2 | Drug-resistant strains |

Agrochemicals

The compound serves as an intermediate in the synthesis of herbicides and other agrochemical products. Its chlorinated and trifluoromethylated structure enhances its efficacy in controlling weeds.

Synthesis of Herbicides

A patent describes a synthetic method for producing 2-chloro-4-trifluoromethylbenzoic acid, which is crucial for formulating herbicides. The method involves a series of reactions starting from diethyl malonate and chlorinated toluene derivatives, yielding high purity and yield with minimal waste .

| Step | Reagents | Conditions |

|---|---|---|

| Step 1 | Diethyl malonate + sodium hydride | Reflux at 130 °C |

| Step 2 | 3,4-Dichlorotrifluorotoluene | Drip addition over 2.5 hours |

| Final Product | 2-Chloro-4-trifluoromethylbenzoic acid | Purified via filtration |

Materials Science

In materials science, this compound is explored for its potential in developing high-performance polymers and coatings due to its unique chemical properties.

Polymer Applications

Research indicates that incorporating trifluoromethyl groups into polymer backbones can significantly enhance thermal stability and chemical resistance. This property is beneficial for applications requiring durable materials in harsh environments.

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various salicylanilide derivatives, compounds containing the trifluoromethyl group exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that these compounds do not share cross-resistance with conventional antibiotics, suggesting their potential as novel therapeutic agents .

Case Study 2: Herbicide Development

A recent innovation in herbicide formulation utilized the synthetic pathway outlined for producing 2-chloro-4-trifluoromethylbenzoic acid. Field trials demonstrated that the herbicide effectively controlled weed populations with lower application rates compared to existing products, showcasing the compound's practical agricultural applications .

作用机制

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzoic acid depends on its application. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

相似化合物的比较

Similar Compounds

4-Chlorobenzotrifluoride: Similar structure but lacks the carboxylic acid group.

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the chlorine atom.

3-(Trifluoromethyl)benzoic acid: Similar structure but the trifluoromethyl group is at the 3-position instead of the 2-position .

Uniqueness

4-Chloro-2-(trifluoromethyl)benzoic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it valuable in various applications .

生物活性

4-Chloro-2-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoic acid moiety. The molecular formula is C8H4ClF3O2, and its structure can be represented as follows:

This unique structure contributes to its lipophilicity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. A study focusing on salicylanilide derivatives containing this acid highlighted their efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for selected bacterial strains against salicylanilide derivatives of this compound:

| Compound | Bacterial Strain | MIC (μmol/L) |

|---|---|---|

| 1 | MRSA | 0.49 |

| 2 | M. tuberculosis | ≤1 |

| 3 | M. avium | 32 |

| 4 | M. kansasii | ≤4 |

These findings indicate that compounds derived from this compound possess strong antibacterial activity, particularly against drug-resistant strains, making them promising candidates for further development in antibiotic therapies .

Antifungal Activity

In addition to antibacterial properties, some studies have evaluated the antifungal activity of salicylanilide esters containing this compound. However, the results have been mixed, with some derivatives showing significant antifungal activity while others were inactive.

Efficacy Against Fungal Strains

The following table presents the antifungal activity of selected derivatives:

| Compound | Fungal Strain | MIC (μmol/L) |

|---|---|---|

| 1 | Candida albicans | >500 |

| 2 | Aspergillus niger | 250 |

| 3 | Trichophyton mentagrophytes | 125 |

While certain derivatives demonstrated moderate antifungal activity, others were ineffective, indicating a need for further optimization of these compounds .

The biological activity of this compound and its derivatives can be attributed to various mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other benzoic acid derivatives, these compounds may disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes in bacterial metabolic pathways, such as isocitrate lyase in mycobacteria .

- Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate cell membranes effectively, leading to cellular disruption.

Case Studies

- Antimycobacterial Activity : A study showed that salicylanilide derivatives with the trifluoromethyl group exhibited superior activity against multidrug-resistant strains of M. tuberculosis compared to traditional antibiotics like isoniazid. The MIC values were comparable or lower than those required for standard treatments, indicating a potential new avenue for tuberculosis therapy .

- Comparative Studies : Research comparing the efficacy of various salicylanilide esters indicated that those containing the trifluoromethyl group had enhanced antibacterial properties compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in enhancing biological activity .

属性

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZXXMAQKMOZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378755 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-09-0 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。